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Compound of Interest

Compound Name: Cyclohexane-1,1-diol

Cat. No.: B8406456

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclohexane-1,1-diol (CAS
Number: 28553-75-5), a geminal diol that exists in equilibrium with cyclohexanone in aqueous
media. Due to its transient nature, isolating pure Cyclohexane-1,1-diol is challenging. This
document summarizes its known properties, outlines experimental approaches for its in-situ
identification, and presents theoretically derived spectral data to aid in its characterization. The
methodologies and data presented are intended to support researchers in understanding and
working with this compound, particularly in the context of its equilibrium with cyclohexanone.

Chemical Identification and Properties

Cyclohexane-1,1-diol is a unique molecule whose identification is intrinsically linked to its
corresponding ketone, cyclohexanone. The equilibrium between these two forms is a critical
aspect of its chemistry.
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Property Value Source
CAS Number 28553-75-5 [1]
Molecular Formula C6H1202 [1]
Molecular Weight 116.16 g/mol [1]
IUPAC Name Cyclohexane-1,1-diol [1]
Synonyms Monohydrated cyclohexanone N/A

The Cyclohexanone-Cyclohexane-1,1-diol
Equilibrium

The primary challenge in studying Cyclohexane-1,1-diol is its existence in a dynamic
equilibrium with cyclohexanone in the presence of water. This hydration reaction is a reversible
nucleophilic addition to the carbonyl group of cyclohexanone.

The equilibrium constant (Khyd) for this reaction is a key parameter for researchers. While
direct measurement for cyclohexanone is not readily available in the literature, it is known to be
less than that of simpler ketones like acetone, indicating that the equilibrium favors the ketone
form under standard conditions.
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Figure 1: Cyclohexanone Hydration Equilibrium
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Experimental Protocols for Identification

Direct synthesis and isolation of pure Cyclohexane-1,1-diol are not practical due to the
unfavorable equilibrium. Therefore, characterization relies on in-situ analytical techniques
performed on aqueous solutions of cyclohexanone.

In-Situ Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To identify the signals of Cyclohexane-1,1-diol in an equilibrium mixture with
cyclohexanone.

Methodology:

o Sample Preparation: Prepare a saturated solution of high-purity cyclohexanone in deuterium
oxide (D20). The use of D20 is crucial to avoid a large solvent signal in the *H NMR
spectrum.

 NMR Data Acquisition:
o Acquire *H and 3C NMR spectra of the solution at a controlled temperature (e.g., 298 K).
o Use a high-field NMR spectrometer for better signal resolution.

o For 3C NMR, a sufficient number of scans will be necessary to observe the signal of the
diol, which will be present in a lower concentration.

e Spectral Analysis:

o In the 3C NMR spectrum, the signal for the carbonyl carbon of cyclohexanone will be
observed around 212 ppm. A smaller signal, expected to be in the range of 90-100 ppm,
can be attributed to the quaternary carbon of Cyclohexane-1,1-diol (C(OH)z2).

o In the *H NMR spectrum, the signals for the cyclohexane ring protons will be complex due
to the presence of both cyclohexanone and Cyclohexane-1,1-diol. The hydroxyl protons
of the diol will likely be a broad singlet, and its position will be dependent on concentration
and temperature.
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Predicted Spectroscopic Data

In the absence of experimental spectra of the pure compound, computational methods provide

a valuable tool for predicting the spectroscopic properties of Cyclohexane-1,1-diol. The

following data are based on theoretical calculations and should be used as a reference for

comparison with in-situ experimental data.

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C(OH)2) 95+ 5
C2,C6 35+5
C3,C5 255
C4 285

Table 3: Predicted Key IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (hydroxyl) 3600 - 3200 Strong, Broad

C-H stretch (alkane) 2950 - 2850 Strong

C-O stretch 1100 - 1000 Medium

Table 4: Predicted Mass Spectrometry Fragmentation
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Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the identification and characterization of
Cyclohexane-1,1-diol in an agueous medium.
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Figure 2: Experimental Workflow for Characterization
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Stability and Handling

Cyclohexane-1,1-diol is expected to be stable only in aqueous solutions. Attempts to isolate it
will likely result in dehydration back to cyclohexanone. Therefore, all studies should be
conducted in an aqueous environment. Standard laboratory safety precautions for handling
ketones should be followed when working with solutions of cyclohexanone.

Conclusion

Cyclohexane-1,1-diol presents a unique case for chemical characterization due to its
equilibrium with cyclohexanone. While the pure compound is elusive, this guide provides a
framework for its identification and study within its aqueous environment. The combination of
in-situ experimental techniques and computational predictions offers a robust approach for
researchers and drug development professionals to understand the properties and behavior of
this geminal diol. The provided data and protocols serve as a foundational resource for future
investigations into the role of Cyclohexane-1,1-diol in relevant chemical and biological
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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